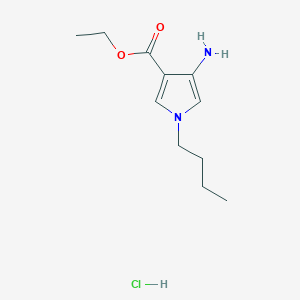
4-Amino-6-bromo-2-chloropyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-bromo-2-chloropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, featuring amino, bromo, and chloro substituents at different positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromo-2-chloropyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of reagents such as bromine, chlorine, and ammonia under controlled temperatures and pH levels .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-bromo-2-chloropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the pyridine ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridines .
Scientific Research Applications
4-Amino-6-bromo-2-chloropyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a precursor in the synthesis of bioactive molecules that can be used in various biological assays.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromo-2-chloropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromo and chloro substituents can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: Similar in structure but lacks the bromo substituent, which affects its reactivity and applications.
5-Bromo-6-chloropyridin-2-amine: Another related compound with different substitution patterns, leading to variations in chemical behavior and uses.
Uniqueness
4-Amino-6-bromo-2-chloropyridin-3-ol is unique due to the specific arrangement of its substituents, which allows for selective functionalization and diverse applications in various fields. The presence of both bromo and chloro groups provides versatility in chemical reactions, making it a valuable compound for synthetic chemists .
Properties
Molecular Formula |
C5H4BrClN2O |
|---|---|
Molecular Weight |
223.45 g/mol |
IUPAC Name |
4-amino-6-bromo-2-chloropyridin-3-ol |
InChI |
InChI=1S/C5H4BrClN2O/c6-3-1-2(8)4(10)5(7)9-3/h1,10H,(H2,8,9) |
InChI Key |
VIRADTHFLOVUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)



![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)




